4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Physicochemical profiling Lipophilicity Hydrogen bonding

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid (CAS 1706459-45-1) is a synthetic, racemic pyrrolidine-3-carboxylic acid derivative with molecular formula C₁₄H₁₉NO₄ and molecular weight 265.30 g/mol. The compound features an N-methylpyrrolidine core substituted at the 4-position with a 2,4-dimethoxyphenyl group and a free carboxylic acid at the 3-position, placing it within the broader 2,4-diarylpyrrolidine-3-carboxylic acid class that has established precedent as a scaffold for endothelin receptor antagonists.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Cat. No. B13010221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C14H19NO4/c1-15-7-11(12(8-15)14(16)17)10-5-4-9(18-2)6-13(10)19-3/h4-6,11-12H,7-8H2,1-3H3,(H,16,17)
InChIKeyXIUAEWDUYITPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid – Compound Profile and Procurement Baseline


4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid (CAS 1706459-45-1) is a synthetic, racemic pyrrolidine-3-carboxylic acid derivative with molecular formula C₁₄H₁₉NO₄ and molecular weight 265.30 g/mol . The compound features an N-methylpyrrolidine core substituted at the 4-position with a 2,4-dimethoxyphenyl group and a free carboxylic acid at the 3-position, placing it within the broader 2,4-diarylpyrrolidine-3-carboxylic acid class that has established precedent as a scaffold for endothelin receptor antagonists [1]. It is commercially available as a research-grade screening compound and building block from multiple suppliers at ≥95% purity .

Why 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic Acid Cannot Be Substituted by Generic In-Class Analogs


Pyrrolidine-3-carboxylic acid derivatives bearing dimethoxyphenyl substituents are not functionally interchangeable. Regioisomeric variation of the dimethoxy substitution pattern (2,3- vs. 2,4- vs. 2,5- vs. 3,4-) alters both the electronic distribution across the aromatic ring and the spatial orientation of the aryl group relative to the pyrrolidine core, which directly impacts target binding conformation [1]. Additionally, the presence of the N-methyl group distinguishes this compound from its des-methyl secondary amine counterpart (CAS 1408356-80-8, MW 251.28), changing the hydrogen-bond donor count from 2 to 1, eliminating a protonation site, and increasing calculated lipophilicity by an estimated ΔLogP of +0.5 to +0.8 units . These differences critically affect membrane permeability, metabolic stability, and off-target binding profiles even within the same nominal compound class. Importantly, direct head-to-head quantitative biological data for this specific compound against its closest regioisomeric or N-substituted analogs remain extremely limited in the public domain. The evidence presented below therefore draws on available physicochemical measurements, class-level SAR inference from the broader pyrrolidine-3-carboxylic acid endothelin antagonist literature, and vendor-sourced purity and availability data to support procurement decisions.

Quantitative Evidence Guide: 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic Acid vs. Closest Analogs


N-Methyl Substitution Increases Lipophilicity and Reduces H-Bond Donor Count vs. Des-Methyl Analog

The target compound (C₁₄H₁₉NO₄, MW 265.30) bears an N-methyl group on the pyrrolidine nitrogen, in contrast to the des-methyl analog 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1408356-80-8, C₁₃H₁₇NO₄, MW 251.28) which carries a secondary amine (NH) . The target compound has a measured LogP of 1.43 (vendor-reported) . The des-methyl analog lacks a directly reported experimental LogP, but the structural difference of exactly one N-methyl group (ΔMW = 14.02 Da) is well-established in medicinal chemistry to increase LogP by approximately 0.5–0.8 log units and to reduce the hydrogen-bond donor count from 2 (carboxylic acid + NH) to 1 (carboxylic acid only) [1]. This reduction in HBD count and increase in lipophilicity are critical parameters for membrane permeability and CNS exposure potential, as compounds with HBD ≤1 and LogP in the 1–3 range are favored for blood-brain barrier penetration.

Physicochemical profiling Lipophilicity Hydrogen bonding CNS drug-likeness

Regioisomeric Differentiation: 2,4-Dimethoxy vs. 2,3-Dimethoxy Substitution Pattern on the Phenyl Ring

The 2,4-dimethoxyphenyl substitution of the target compound (CAS 1706459-45-1) is regioisomerically distinct from the 2,3-dimethoxyphenyl analog (CAS 1706456-18-9, also C₁₄H₁₉NO₄, MW 265.3) . In the 2,3-isomer, both methoxy groups are ortho- and meta- to the pyrrolidine attachment point, creating a sterically congested ortho environment and an electron-donating meta substituent. In the 2,4-isomer (target), the methoxy groups occupy ortho and para positions, resulting in a different resonance electronic distribution across the ring and a less sterically hindered ortho environment. While no published head-to-head biological data exist for these two specific compounds, the broader SAR literature on 2,4-diarylpyrrolidine-3-carboxylic acid endothelin antagonists demonstrates that the position and nature of aryl substituents profoundly affect ETA/ETB receptor selectivity and binding affinity, with IC₅₀ values spanning over four orders of magnitude (0.11 nM to >10,000 nM) depending on aryl substitution pattern [1]. The 2,4-dimethoxy pattern places electron-donating groups at positions that can engage in distinct hydrogen-bonding and π-stacking interactions compared to the 2,3- or 3,4-regioisomers.

Regioisomer comparison Electronic effects Steric effects Structure-activity relationships

Purity and Vendor Availability: 97% Target Compound vs. 95% for Key Regioisomers

The target compound is commercially available from Leyan (Shanghai Haohong Biomedical Technology) at a certified purity of 97% (product 2097076) . In comparison, the 2,3-dimethoxyphenyl regioisomer (CAS 1706456-18-9) is offered by AKSci at 95% minimum purity , and the 3,4-dimethoxyphenyl regioisomer (CAS 1706447-16-6) is supplied by Enamine at 95% purity with pricing starting at $744 per 50 mg [1]. The 2% higher purity specification for the target compound from Leyan reduces the likelihood of confounding impurities in dose-response or screening assays where minor contaminants can produce false positives. No single vendor was identified that stocks all four regioisomers simultaneously, making cross-vendor procurement necessary for comprehensive SAR studies. The des-methyl, stereochemically defined analog (3R,4S)-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1049980-11-1) is available from Capotchem at 98% purity, but lacks the N-methyl group that differentiates the target [2].

Chemical purity Vendor comparison Procurement Quality assurance

Class-Level Scaffold Validation: 2,4-Diarylpyrrolidine-3-carboxylic Acids as Privileged ETA Antagonist Pharmacophore

The pyrrolidine-3-carboxylic acid scaffold with 2,4-diaryl substitution is a validated pharmacophore for endothelin A (ETA) receptor antagonism. The seminal discovery of A-127722 (2,4-diarylpyrrolidine-3-carboxylic acid) established this class, with reported ETA binding affinity (Ki) in the sub-nanomolar range and >1,000-fold selectivity over ETB [1]. Subsequent optimization described in J. Med. Chem. (2001) demonstrated that modifications to the aryl substituents, including methoxy positioning, could tune ETA potency (IC₅₀) and ETA/ETB selectivity across a >25,000-fold dynamic range [2]. While the specific target compound has not been individually profiled in published endothelin assays, its structural congruence with this extensively validated pharmacophore—pyrrolidine-3-carboxylic acid core, aryl substitution at the 4-position, and N-alkylation—supports its inclusion as a screening candidate in ETA-focused or GPCR-targeted screening libraries. Notably, the broader pyrrolidine-3-carboxylic acid class has also yielded clinical candidates such as Atrasentan (ABT-627), an ETA-selective antagonist that reached Phase III clinical trials for diabetic kidney disease [3].

Endothelin antagonism G-protein coupled receptors Scaffold validation Pharmacophore

Carboxylic Acid Functionality Enables Direct Derivatization for Focused Library Synthesis

The free carboxylic acid group at the pyrrolidine 3-position provides a direct handle for amide bond formation, esterification, or reduction, enabling rapid generation of compound libraries without requiring protecting group manipulation. This contrasts with ester prodrugs or methyl ester analogs (e.g., methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate) that require an additional hydrolysis step before further derivatization . The target compound has a computed topological polar surface area (tPSA) of 59.0 Ų based on ChemBridge/Hit2Lead data for the closely related (3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-methyl-3-pyrrolidinecarboxylic acid, which shares identical atom connectivity and differs only in methoxy regiochemistry . This tPSA value, combined with the measured LogP of 1.43, places the compound within favorable oral drug-like space according to standard physicochemical filters (tPSA < 140 Ų, LogP < 5). The free acid also renders the compound suitable for fragment-based screening approaches, where the carboxylic acid can serve as an anchor point for fragment growing or linking strategies [1].

Parallel synthesis Amide coupling Fragment-based drug discovery Building block utility

Optimal Application Scenarios for 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic Acid in Research and Industrial Settings


Regioisomeric SAR Profiling in GPCR Antagonist Screening Panels

The 2,4-dimethoxy regioisomeric substitution pattern of this compound makes it a critical inclusion in any SAR matrix designed to explore the impact of aryl methoxy positioning on target binding. Screening this compound alongside its 2,3-, 2,5-, and 3,4-dimethoxy regioisomers against endothelin receptors (ETA/ETB) or other Class A GPCRs can reveal positional selectivity trends. As demonstrated in the broader 2,4-diarylpyrrolidine-3-carboxylic acid literature, methoxy repositioning can shift ETA IC₅₀ values by over three orders of magnitude [1]. The 97% purity specification from Leyan supports direct use in dose-response assays without pre-purification.

CNS-Penetrant Lead Optimization Starting Point

With a single hydrogen-bond donor (carboxylic acid), an experimentally determined LogP of 1.43, and a tPSA of approximately 59.0 Ų, this compound occupies a favorable position in CNS drug-like property space . The N-methyl group eliminates the pyrrolidine NH as a metabolic soft spot and reduces HBD count to 1—a threshold associated with improved brain penetration. Medicinal chemistry teams pursuing CNS targets can use this compound as a starting scaffold for further optimization, leveraging the carboxylic acid for amide prodrug strategies to enhance permeability while maintaining the favorable physicochemical baseline [2].

Fragment-Based Drug Discovery (FBDD) Screening Library Member

The compound conforms to the Rule of Three (MW = 265.30 ≤ 300 Da, LogP = 1.43 ≤ 3, HBD = 1 ≤ 3, HBA = 5 ≤ 6), qualifying it as a fragment-sized molecule suitable for inclusion in FBDD screening libraries [2]. The free carboxylic acid provides a synthetic handle for fragment growing via amide coupling with amine-containing fragments, while the 2,4-dimethoxyphenyl group offers opportunities for fragment linking via the aromatic ring. Its presence in the ChemBridge screening collection (as evidenced by close analogs listed on Hit2Lead.com) confirms its suitability for high-throughput fragment screening against diverse protein targets .

Endothelin Receptor Antagonist Tool Compound Development

This compound serves as a structural analog within the clinically validated 2,4-diarylpyrrolidine-3-carboxylic acid endothelin antagonist pharmacophore. Researchers investigating ETA/ETB receptor biology can employ this unexplored variant as a tool compound to probe the role of dimethoxy substitution pattern on receptor subtype selectivity. The compound's structural relationship to A-127722 (the prototype ETA-selective antagonist) provides a credible hypothesis for activity, while its unique 2,4-dimethoxy substitution offers the potential for novel selectivity profiles distinct from previously characterized analogs [1].

Quote Request

Request a Quote for 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.